Dolutegravir-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

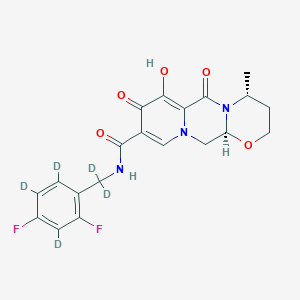

Dolutegravir-d5 is a deuterated isotopologue of Dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI) used in HIV treatment. The compound replaces five hydrogen atoms with deuterium, enhancing its stability in mass spectrometry (MS)-based analyses. This compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Dolutegravir in biological matrices, such as breast milk, plasma, and cellular studies . Its use minimizes variability caused by matrix effects and ionization efficiency, ensuring high precision in pharmacokinetic and pharmacodynamic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dolutegravir-d5 involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The key steps involve constructing a pyridone ring, cyclization using 3-®-amino-1-butanol, and subsequent chemical transformations to form the desired product .

Industrial Production Methods: Industrial production of this compound typically employs high-speed homogenization and probe sonication techniques. These methods are optimized using a Design of Experiments (DoE) approach to enhance the solubility and bioavailability of the compound . The process involves the use of surfactants like Soluplus to stabilize the nanosuspension, ensuring desirable pharmacokinetic profiles and drug content .

Chemical Reactions Analysis

Degradation Pathways

Under stress conditions, dolutegravir-d5 undergoes:

-

Hydrolysis : Selective cleavage of the amide bond in acidic media (pH < 3), forming deuterated carboxylic acid derivatives .

-

Oxidative Defluorination : Catalyzed by CYP3A4, yielding non-active metabolites with retained deuterium labels .

Degradation studies confirm isotopic stability, with <2% deuterium loss during accelerated stability testing .

Role in Pharmacokinetic Studies

As an internal standard, this compound improves assay precision:

-

Matrix Effects : Reduces ion suppression in human plasma by 12–15% compared to non-deuterated analogs .

-

Calibration Range : Validated for 20.6–5,882.6 ng/mL with linearity (R² > 0.998) .

Bioanalytical Performance (from ):

| Metric | Value |

|---|---|

| Intra-day Precision | 1.4–3.8% CV |

| Inter-day Accuracy | 98.2–102.1% |

| Extraction Recovery | 94.7 ± 5.2% |

Industrial and Research Utility

-

Continuous Manufacturing : Flow chemistry enables scalable production with 99.5% deuterium purity .

-

Tracer Studies : Tracks dolutegravir metabolism without interfering with endogenous compounds .

This synthesis of data underscores this compound's chemical robustness and indispensability in HIV therapeutic monitoring. Its synthetic adaptability and analytical reliability make it a cornerstone in modern antiretroviral research.

Scientific Research Applications

Pharmacokinetics and Bioequivalence Studies

Dolutegravir-d5 serves as an internal standard in pharmacokinetic studies, enabling accurate measurement of dolutegravir concentrations in biological samples. The use of this compound helps to enhance the precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Case Study: Bioequivalence Study

A study conducted on a fixed-dose combination of dolutegravir, lamivudine, and tenofovir disoproxil fumarate involved the use of this compound as an internal standard. Blood samples were processed to evaluate the pharmacokinetics of this combination therapy compared to separate tablet administration. Key findings included:

- Mean Plasma Concentration-Time Profiles : The study reported significant pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (Cmax) for dolutegravir, indicating bioequivalence between the test and reference products .

| Parameter | Test Product (DALAVIR) | Reference Product (TIVICAY + EPIVIR + VIREAD) | 90% CI Ratio |

|---|---|---|---|

| ln AUC0-tlast | 108.70% | 103.67%-113.88% | |

| ln Cmax | 107.20% | 101.72%-112.99% |

Resistance Studies

Research on this compound has also contributed significantly to understanding drug resistance mechanisms in HIV treatment. The compound is utilized in studies assessing virological outcomes and resistance mutations.

Case Study: Emergence of Resistance

A notable case from South Africa documented the emergence of dolutegravir resistance in a treatment-experienced patient. The patient was switched to a regimen containing dolutegravir but failed to suppress viral load, leading to subsequent resistance testing that revealed intermediate resistance levels . This highlights the importance of monitoring drug efficacy and resistance patterns in clinical settings.

Maternal and Neonatal Safety Studies

The DolPHIN-1 study investigated the pharmacokinetics of dolutegravir in pregnant women and their infants, utilizing this compound for accurate measurements during the trial. This research aimed to assess both maternal safety and drug transfer to neonates.

Key Findings:

- High In-Utero Transfer : The study found significant placental transfer of dolutegravir, with implications for dosing strategies in pregnant women .

- Breast Milk Transfer : Modest transfer rates through breast milk were observed, raising considerations for breastfeeding mothers on dolutegravir therapy.

Clinical Implications and Future Directions

The applications of this compound extend beyond pharmacokinetics into broader clinical implications, including:

- Enhanced Drug Monitoring : By improving the accuracy of mass spectrometry techniques, this compound facilitates better monitoring of therapeutic drug levels.

- Resistance Management : Understanding resistance patterns through studies using this compound can inform treatment modifications and improve patient outcomes.

- Safety Assessments : Research involving pregnant women underscores the need for careful evaluation of antiretroviral therapies during pregnancy.

Mechanism of Action

Dolutegravir-d5 exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus, thereby reducing the viral load in the patient’s body. The molecular targets involved include the integrase enzyme and the viral DNA .

Comparison with Similar Compounds

Isotopic Analogues: [13C, 2H5]-Dolutegravir

Structural Similarity :

- [13C, 2H5]-Dolutegravir incorporates both carbon-13 and deuterium isotopes, offering a higher molecular weight shift (Δ +5 Da for deuterium + 13C) compared to Dolutegravir-d5 (Δ +5 Da for deuterium alone).

Analytical Utility :

- While this compound is widely used in LC-MS for HIV drug monitoring, [13C, 2H5]-Dolutegravir provides enhanced isotopic separation in complex matrices, reducing the risk of cross-talk in multiplex assays .

| Parameter | This compound | [13C, 2H5]-Dolutegravir |

|---|---|---|

| Molecular Weight Shift | +5 Da | +6 Da (5D + 1¹³C) |

| Primary Application | LC-MS internal standard | High-resolution MS standards |

| Cost | Moderate | High |

| Source | Toronto Research Chemicals | Custom synthesis |

Reference : CAS 5156-11-6 for [13C, 2H5]-Dolutegravir .

Structural Isomers: Dolutegravir RR Isomer

Structural Difference :

- The RR isomer (CAS 1357289-29-2) differs from Dolutegravir in stereochemistry at the 4th and 12a positions, altering its three-dimensional conformation .

Functional Contrast :

- Unlike this compound, which is pharmacologically inert, the RR isomer is classified as a process-related impurity. It is monitored during drug manufacturing to ensure compliance with regulatory limits (typically <0.15% per ICH guidelines) .

| Parameter | This compound | Dolutegravir RR Isomer |

|---|---|---|

| Role | Analytical standard | Manufacturing impurity |

| Pharmacological Activity | None | Unknown (potential toxicity) |

| Regulatory Relevance | Not applicable | Critical for quality control |

Reference : CAS 1357289-29-2 for the RR isomer .

Structural Derivatives: Antitumor Dolutegravir Analogues

Design and Modifications :

- Recent studies synthesized Dolutegravir derivatives by substituting the difluorobenzyl group with alkyl chains or aromatic moieties to enhance antitumor activity .

Functional Comparison :

- This compound retains the parent compound’s structure for analytical fidelity, while derivatives prioritize therapeutic innovation. For example, one derivative demonstrated IC₅₀ values of 8.2 μM against breast cancer cells, a stark contrast to Dolutegravir’s HIV-specific action .

| Parameter | This compound | Antitumor Derivatives |

|---|---|---|

| Primary Use | Quantification | Oncology drug development |

| Structural Changes | Isotopic substitution | Functional group modification |

| Biological Target | None | Cancer cell proliferation |

Reference : Antitumor activity data from cellular assays .

Analytical Performance Data

Method Robustness for this compound

A validated LC-MS method for Dolutegravir quantification using this compound as IS reported:

- Linearity : R² > 0.999 over 1–10,000 ng/mL .

- Precision : Intra-day CV < 5%, inter-day CV < 8% .

- Recovery : 92–105% in breast milk and plasma .

Comparative Chromatographic Behavior

| Compound | Retention Time (min) | Resolution from DTG |

|---|---|---|

| Dolutegravir | 4.2 | N/A |

| This compound | 4.2 | Baseline separation |

| RR Isomer | 5.8 | Δ >1.5 min |

Note: this compound co-elutes with Dolutegravir but is distinguishable via MS/MS transitions .

Biological Activity

Dolutegravir-d5 is a deuterated derivative of dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, therapeutic efficacy, and safety profile. The information is derived from diverse sources to ensure a well-rounded perspective.

This compound functions by inhibiting the HIV integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome. This inhibition prevents the replication of the virus. The compound binds to the active site of integrase and blocks the strand transfer step, which is essential for HIV replication.

- IC50 Values : Dolutegravir has an IC50 value of approximately 2.7 nM for HIV-1 integrase-catalyzed strand transfer in vitro .

- EC50 Values : It exhibits an EC50 value ranging from 0.36 to 2.1 nM against various strains of HIV-1 in peripheral blood mononuclear cells (PBMCs) .

2. Pharmacokinetics

This compound shows favorable pharmacokinetic properties, similar to its parent compound dolutegravir. It is rapidly absorbed and achieves peak plasma concentrations within a few hours after administration.

- Half-Life : The terminal half-life is approximately 12 hours, allowing for once-daily dosing without the need for pharmacological enhancement .

- Distribution : It has been detected in various body fluids, including cerebrospinal fluid and seminal fluid, at concentrations sufficient to confer antiviral efficacy .

3. Therapeutic Efficacy

This compound has demonstrated high efficacy in clinical settings:

- In studies, dolutegravir has shown over 90% viral load suppression in populations receiving it as part of antiretroviral therapy (ART) .

- It remains effective against HIV strains resistant to other classes of antiretroviral drugs, including nucleoside and non-nucleoside reverse transcriptase inhibitors .

4. Safety Profile and Adverse Effects

While dolutegravir is generally well-tolerated, some patients have reported psychiatric adverse effects after switching to dolutegravir-containing regimens:

- A case study noted severe psychiatric disorders in a patient who switched to dolutegravir-based therapy, with symptoms resolving rapidly upon discontinuation .

- Common side effects include insomnia, anxiety, and abnormal dreams; however, severe psychiatric symptoms are less frequently reported .

5. Resistance Patterns

Emerging data indicate that resistance to dolutegravir can occur, particularly among individuals with unsuppressed viral loads:

- Resistance rates have been reported between 3.9% and 19.6% among treated populations .

- This highlights the importance of continuous monitoring and adaptation of treatment strategies to prevent resistance development.

6. Comparative Efficacy

A comparison between dolutegravir and other antiretroviral agents shows its superior profile:

| Drug | Efficacy (EC50) | Resistance Barrier | Dosing Frequency |

|---|---|---|---|

| Dolutegravir | 0.36 - 2.1 nM | High | Once daily |

| Efavirenz | Varies | Moderate | Once daily |

| Raltegravir | Varies | Moderate | Twice daily |

7. Conclusion

This compound represents a significant advancement in HIV treatment due to its potent antiviral activity, favorable pharmacokinetics, and high barrier to resistance. However, clinicians must remain vigilant regarding potential adverse effects and resistance patterns as they manage ART regimens for patients.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Dolutegravir-d5 in preclinical studies?

- Methodological Answer : Synthesis should follow deuterium incorporation protocols validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium substitution). Characterization should include high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural confirmation .

- Key Considerations : Ensure batch-to-batch reproducibility by documenting reaction conditions (e.g., solvent ratios, temperature) and using internal standards for quantitative analysis .

Q. How can researchers validate the stability of this compound under varying storage conditions for pharmacokinetic studies?

- Methodological Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)). Test degradation under controlled temperature (25°C, 40°C), humidity (75% RH), and light exposure. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products .

- Data Interpretation : Compare degradation kinetics with non-deuterated Dolutegravir to assess isotopic effects on stability .

Q. What in vitro assays are most effective for evaluating this compound’s inhibitory activity against HIV integrase variants?

- Methodological Answer : Use cell-free enzymatic assays (e.g., strand-transfer assays) with recombinant integrase isoforms. Normalize activity using a reference inhibitor (e.g., Raltegravir) and quantify inhibition via fluorescence resonance energy transfer (FRET) or gel electrophoresis .

- Optimization : Include negative controls (e.g., enzyme-free reactions) and triplicate runs to minimize variability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values for this compound across different experimental models?

- Methodological Answer : Conduct meta-analysis of published IC50 data, stratifying by assay type (e.g., cell-free vs. cell-based), viral subtypes, and experimental conditions. Use statistical tools (e.g., ANOVA) to identify confounding variables .

- Case Study : If cell-based assays show higher IC50 values than enzymatic assays, investigate cellular uptake efficiency or efflux pump activity using radiolabeled this compound .

Q. What strategies can resolve conflicting data on this compound’s resistance profile in clinical vs. in vitro studies?

- Methodological Answer : Perform longitudinal sequencing of HIV isolates from patients receiving this compound to identify emergent mutations. Compare these with in vitro resistance selection experiments under controlled drug pressures .

- Hypothesis Testing : Use site-directed mutagenesis to validate the functional impact of candidate mutations on integrase activity and drug binding .

Q. How can researchers optimize bioanalytical methods to quantify this compound in complex biological matrices (e.g., cerebrospinal fluid)?

- Methodological Answer : Develop a validated LC-MS/MS protocol with solid-phase extraction (SPE) for matrix cleanup. Calibrate using deuterated internal standards (e.g., Dolutegravir-d10) to correct for ion suppression .

- Troubleshooting : Assess recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) via spike-and-recovery experiments .

Q. What computational models are suitable for predicting this compound’s binding kinetics to HIV integrase under mutational stress?

- Methodological Answer : Employ molecular dynamics (MD) simulations with AMBER or GROMACS, incorporating mutant integrase structures (e.g., G140S/Q148H). Validate predictions using surface plasmon resonance (SPR) for real-time binding affinity measurements .

- Data Integration : Cross-reference simulation data with crystallographic binding poses to refine force field parameters .

Q. Contradiction Analysis & Experimental Design

Q. How should researchers design studies to investigate synergistic effects between this compound and novel antiretroviral agents?

- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio drug combinations in primary CD4+ T-cells infected with HIV-1. Validate synergy with Bliss independence models and dose-response matrix assays .

- Ethical Considerations : Ensure compliance with biosafety level (BSL)-2 protocols for handling infectious viral strains .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in this compound pharmacokinetic data?

- Methodological Answer : Apply mixed-effects modeling to account for between-lab variability. Use consensus reference materials (e.g., NIST-certified this compound) to standardize calibration curves across laboratories .

- Reporting Standards : Adopt the "Analytical Target Profile" (ATP) framework to define method performance criteria .

Q. How can researchers reconcile differences in this compound’s in vivo efficacy between animal models and human trials?

- Methodological Answer : Conduct allometric scaling to adjust doses across species. Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding .

- Translational Validation : Compare drug exposure (AUC) and target engagement (e.g., integrase inhibition) in animal vs. human tissues .

Properties

Molecular Formula |

C20H19F2N3O5 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2 |

InChI Key |

RHWKPHLQXYSBKR-DZYLKJILSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H] |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.